2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
“2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is also known as "Cyclopropylboronic acid MIDA ester" . It has a molecular formula of C8H12BNO4 .
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” can be represented by the SMILES notation: B1(OC(=O)CN(CC(=O)O1)C)C2CC2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.996 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 253.8±50.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Potent Cytotoxins
Cyclopropylboronic acid MIDA ester is utilized in the scalable synthesis of potent cytotoxins like Leiodermatolide, which has applications in cancer research due to its ability to disrupt microtubule dynamics .
Total Synthesis of Natural Products
This compound serves as a reagent in the total synthesis of complex natural products such as (−)-Blepharocalyxin D, contributing to the study of their biological activities and potential therapeutic uses .
Suzuki-Miyaura Coupling
It is extensively used in Suzuki-Miyaura coupling reactions, which are pivotal for constructing carbon-carbon bonds in the synthesis of bioactive molecules .
Iterative Cross-Coupling
Cyclopropylboronic acid MIDA ester is applied in iterative cross-coupling reactions that are essential for the stepwise construction of complex organic molecules, including pharmaceuticals .
Polymerization Reactions
This compound is also involved in polymerization reactions, aiding in the creation of polymers with specific properties for various industrial applications .
Cyclopropylation of Heterocyclic Cores
It is used for incorporating cyclopropane rings into heterocyclic cores, which is significant in medicinal chemistry for creating compounds with enhanced biological activity .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Cyclopropylboronic acid MIDA ester, like other boronic acids and their derivatives, is likely to interact with its targets through the formation of reversible covalent bonds. This interaction can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical processes, including signal transduction, enzyme catalysis, and cell adhesion .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The interaction of boronic acids and their derivatives with biological targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of Cyclopropylboronic acid MIDA ester can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of boronic acids and their derivatives can be affected by changes in pH .
properties
IUPAC Name |
2-cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-10-4-7(11)13-9(6-2-3-6)14-8(12)5-10/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXFTRDFBQZFSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657623 | |
Record name | 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1104637-36-6 | |
Record name | 2-Cyclopropyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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